molecular formula C18H26N2O4 B1343938 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid CAS No. 436867-72-0

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid

Cat. No.: B1343938
CAS No.: 436867-72-0
M. Wt: 334.4 g/mol
InChI Key: BDMWQPJZSIGIBM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₂₆N₂O₄ Molecular Weight: 334.41 g/mol CAS No.: 436867-72-0

1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a benzyl substituent at the 1-position of the piperidine ring. Its carboxylic acid moiety enhances polarity and facilitates interactions with biological targets. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors, receptor ligands, and neuroprotective agents . Key applications include:

  • Medicinal Chemistry: Precursor for anticancer and neuroprotective drug candidates.
  • Chemical Synthesis: Building block for complex organic molecules due to its dual functional groups (Boc-protected amine and carboxylic acid).

Properties

IUPAC Name

1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)10-7-11-20(13-18)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMWQPJZSIGIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647489
Record name 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436867-72-0
Record name 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting from N-Benzyl-3-piperidone Derivatives

One common approach begins with N-benzyl-3-piperidone or its derivatives, which undergo several transformations:

  • Step 1: Formation of N-Benzyl-3-hydroxypiperidine

    N-Benzyl-3-pyridone is reacted with benzyl bromide to form an N-benzyl-3-hydroxypyridinium salt, which is then reduced by sodium borohydride to yield N-benzyl-3-hydroxypiperidine. This step achieves yields around 80% with high purity (>98%) and involves ethanol as solvent and low temperature control (0 °C) to maintain selectivity.

  • Step 2: Boc Protection

    The N-benzyl-3-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate (Boc anhydride) under hydrogen protection and palladium-carbon catalysis to install the Boc protecting group on the amino function, yielding N-Boc-3-hydroxypiperidine derivatives.

  • Step 3: Oxidation to N-Boc-3-piperidone

    The hydroxyl group is oxidized to a ketone using a mixed oxidant system of dimethyl sulfoxide and oxalyl chloride in the presence of an organic base, producing N-Boc-3-piperidone with an overall yield exceeding 42%.

Transaminase-Catalyzed Synthesis of (R)-N-Benzyl-3-amino-piperidine

An enzymatic approach uses ω-transaminase to convert N-benzyl-3-piperidone to (R)-N-benzyl-3-amino-piperidine with high enantiomeric excess (ee% ~99%) and yields around 90.9%. The reaction is performed in a biphasic system of isopropylamine, water, and tetrahydrofuran (THF) at pH 8.0 and 50 °C for 18 hours. This method offers stereoselectivity and mild reaction conditions.

Boc Protection and Debenzylation

  • The (R)-N-benzyl-3-amino-piperidine is treated with Boc anhydride in the presence of a base to form (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate.
  • Debenzylation is achieved by catalytic hydrogenation using 10% Pd/C in ethanol under hydrogen atmosphere (1 atm) at room temperature for 14 hours, yielding tert-butyl 3-piperidinylcarbamate with yields up to 91%.

Alternative Chemical Routes

  • Hydrazine hydrate treatment of (R)-methyl 1-benzylpiperidine-3-carboxylate forms the corresponding carbohydrazide.
  • Subsequent diazotization with sodium nitrate under acidic conditions yields (R)-4-benzylpiperidin-3-amine.
  • Boc protection and catalytic debenzylation follow to afford the target compound.

Crystallization and Purification

After synthesis, the product is often isolated by crystallization from aqueous sodium hydroxide solutions or organic solvents such as ethyl acetate, followed by washing and drying to obtain high-purity white crystalline solids.

Comparative Data Table of Key Steps

Step Reagents/Conditions Yield (%) Notes
N-Benzyl-3-pyridone to N-benzyl-3-hydroxypiperidine Sodium borohydride, ethanol, 0 °C 80 High purity (>98%), mild conditions
Boc Protection Di-tert-butyl dicarbonate, Pd-C, H2, ethanol 73.8-91 Efficient Boc installation
Oxidation to N-Boc-3-piperidone DMSO, oxalyl chloride, organic base >42 Shorter route, easier purification
Transaminase-catalyzed amination ω-Transaminase, PLP, isopropylamine, THF, pH 8, 50 °C 90.9 High enantioselectivity (ee 99%)
Debenzylation Pd/C, H2, ethanol, room temperature 91 Clean removal of benzyl protecting group

Research Findings and Advantages

  • The enzymatic transamination method provides excellent stereochemical control, which is critical for pharmaceutical applications requiring enantiomerically pure intermediates.
  • The use of Boc protection stabilizes the amino group during subsequent transformations and facilitates purification.
  • Catalytic hydrogenation for debenzylation is mild and efficient, preserving the Boc group and minimizing side reactions.
  • The synthetic routes have been optimized to reduce the number of steps, improve yields, and lower production costs and environmental impact by minimizing hazardous reagents and waste.
  • Crystallization techniques ensure high purity and facilitate isolation of the final product in a form suitable for further synthetic use.

Chemical Reactions Analysis

1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents such as methanol, ethanol, and dichloromethane, with reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidines and benzyl derivatives.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below highlights critical differences between 1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid and analogous compounds:

Compound Name Structural Features Biological Activity Unique Aspects References
This compound - Boc-protected amine at 3-position
- Benzyl group at 1-position
- Carboxylic acid at 3-position
- AChE/BuChE inhibition (neuroprotection)
- Apoptosis induction in cancer cells
Dual functionality (acid + protected amine) enhances versatility in synthesis
1-Benzyl-4-(N-Boc-amino)piperidine - Boc-protected amine at 4-position
- Benzyl group at 1-position
Limited data; likely similar scaffold for receptor modulation Altered steric effects due to 4-position substitution
(S)-3-(Boc-amino)piperidine - Boc-protected amine at 3-position
- No benzyl substituent
Intermediate in peptide synthesis Lacks benzyl group, reducing lipophilicity and membrane permeability
1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester - Boc-protected amine at 3-position
- Esterified carboxylic acid
Prodrug potential (ester hydrolysis in vivo) Ester group improves oral bioavailability
trans-1-Boc-4-Cbz-amino-piperidine-3-carboxylic acid - Dual protection (Boc + Cbz)
- Trans-configuration
Enhanced stability in peptide coupling reactions Dual protecting groups enable sequential deprotection strategies
N-Cbz-4-Piperidinecarboxylic acid - Cbz-protected amine at 4-position
- Carboxylic acid at 4-position
Antimicrobial activity against resistant strains Carboxylic acid at 4-position alters binding to bacterial targets
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid - Trifluoromethylphenethyl group
- Boc-protected amine at 3-position
Improved lipophilicity for CNS-targeted drugs CF₃ group enhances metabolic stability and membrane penetration

Key Comparative Insights

Functional Group Modifications
  • Dual Protection (Boc + Cbz): Compounds like trans-1-Boc-4-Cbz-amino-piperidine-3-carboxylic acid exhibit superior stability in multi-step syntheses but require harsh deprotection conditions (e.g., H₂/Pd for Cbz removal) .
  • Trifluoromethyl Groups : The introduction of a CF₃ group (e.g., in 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic acid) enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) and target affinity due to electron-withdrawing effects .
Stereochemical Effects
  • Cis vs. Trans Isomers: The trans-configuration in analogs like trans-1-Boc-4-Cbz-amino-piperidine-3-carboxylic acid reduces steric hindrance during peptide coupling, achieving yields >85% compared to ~60% for cis-isomers .

Data Tables

Table 1: Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL)
This compound 334.41 2.1 0.5 (DMSO)
N-Cbz-4-Piperidinecarboxylic acid 263.29 0.8 2.3 (Water)
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid 401.42 3.5 0.2 (Ethanol)

Biological Activity

1-Benzyl-3-Boc-amino-piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Boc-protection of the amine group followed by the introduction of the benzyl group at the nitrogen position. The carboxylic acid functionality is crucial for its biological activity, particularly in interactions with target proteins.

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Boc-amino-piperidine + Benzyl bromideBase, solventHigh
2Resulting amine + Carboxylic acid derivativeAcidic conditionsModerate

Anticancer Properties

Recent studies have indicated that compounds containing piperidine moieties, including this compound, exhibit significant anticancer activity. For instance, derivatives have shown improved cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and inhibition of critical signaling pathways associated with cancer progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This dual inhibition suggests potential therapeutic applications in treating cognitive decline .

Antimicrobial Activity

Preliminary structure-activity relationship (SAR) studies have shown that modifications in the piperidine structure can enhance antimicrobial efficacy against resistant strains of bacteria. The compound's ability to disrupt bacterial cell wall synthesis has been noted, making it a candidate for further exploration in antibiotic development .

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating various piperidine derivatives, this compound was found to induce apoptosis in FaDu cells more effectively than traditional chemotherapeutics like bleomycin. The study utilized flow cytometry to assess cell viability and apoptosis markers .

Case Study 2: Neuroprotection
Another investigation focused on the compound's effect on AChE inhibition. In vitro assays demonstrated that it significantly reduced AChE activity, leading to increased acetylcholine levels in neuronal cultures. This suggests a potential role in enhancing cognitive function and memory retention .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

  • Cancer Cells: Induces apoptosis through mitochondrial pathways and inhibits NF-κB signaling.
  • Neuronal Cells: Inhibits cholinesterase enzymes, thus increasing neurotransmitter availability.
  • Bacterial Cells: Disrupts cell wall synthesis through competitive inhibition of essential enzymes.

Q & A

Q. What strategies resolve inconsistencies in chromatographic retention times during purity analysis?

  • Methodological Guidance :
  • Standardize mobile phase pH and column temperature to reduce variability .
  • Compare retention data against a certified reference standard, if available .

Synthesis and Purification Tables

Step Key Parameters Optimal Conditions References
Boc ProtectionSolvent: DCM/Water; Base: NaHCO₃0°C to RT, 12–24 h
Benzyl Group RemovalCatalyst: Pd/C; H₂ atmosphere25°C, 48 h, 1 atm H₂
Final PurificationColumn: Silica gel; Eluent: EtOAc/HexaneGradient 20% → 50% EtOAc over 30 CV

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